1,10-Dicyclopentyldecane-1,10-diamine
Description
1,10-Dicyclopentyldecane-1,10-diamine is a long-chain aliphatic diamine featuring two cyclopentyl substituents at the terminal positions of a decane backbone. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, polymer science, and pharmaceutical formulation.
Properties
CAS No. |
70741-90-1 |
|---|---|
Molecular Formula |
C20H40N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,10-dicyclopentyldecane-1,10-diamine |
InChI |
InChI=1S/C20H40N2/c21-19(17-11-7-8-12-17)15-5-3-1-2-4-6-16-20(22)18-13-9-10-14-18/h17-20H,1-16,21-22H2 |
InChI Key |
ITXCDTITYTYAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CCCCCCCCC(C2CCCC2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: N,N'-Dibenzylethylenediamine
N,N'-Dibenzylethylenediamine (DBED), used in benzathine penicillin formulations , shares a diamine core but differs in substituents (benzyl vs. cyclopentyl) and chain length (ethane vs. decane). Key comparisons include:
- Solubility : DBED forms water-soluble salts with penicillin, whereas the longer decane chain and cyclopentyl groups in the target compound may favor lipid solubility, limiting pharmaceutical use but enhancing utility in hydrophobic matrices.
- Coordination Chemistry : DBED acts as a bidentate ligand, but the extended decane chain in 1,10-dicyclopentyldecane-1,10-diamine could enable polydentate binding, accommodating higher-coordination-number metal ions (e.g., UO₂²⁺), addressing limitations seen in PMBP-based systems .
Chelating Agents: 4-Acylpyrazolinones (PMBP)
1-Phenyl-3-methyl-4-benzoylpyrazolinone (PMBP) is a β-diketone analog used for lanthanide/actinide extraction . Contrasts with this compound include:
- Coordination Mode: PMBP binds via keto-enol tautomerism, forming six-membered chelate rings, while the diamine’s NH₂ groups enable simpler Lewis base interactions.
- Metal Selectivity : PMBP struggles with uranyl ions due to water participation in coordination, reducing extraction efficiency. The diamine’s flexible backbone and multiple binding sites could displace water, improving uranyl affinity.
Data Tables
Table 1. Physicochemical Properties of Selected Diamines
Table 2. Performance in Metal Extraction
| Compound | Uranyl (UO₂²⁺) Efficiency | Lanthanide Efficiency | Stability in Aqueous Media |
|---|---|---|---|
| This compound | Hypothetically high | Moderate | High (steric shielding) |
| PMBP | Low (due to hydration) | High | Moderate |
Research Findings
- Analytical Characterization : Spectral techniques like NMR (δH, δC) and IR (vmax) are critical for verifying structure, particularly cyclopentyl proton environments (δH ~4.40–4.61 ppm for CH₂ groups).
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